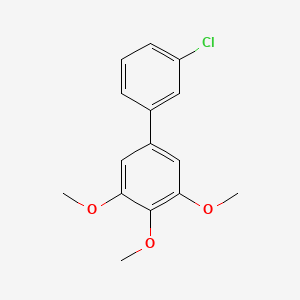

3'-Chloro-3,4,5-trimethoxy-biphenyl

CAS No.: 942475-05-0

Cat. No.: VC17441065

Molecular Formula: C15H15ClO3

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942475-05-0 |

|---|---|

| Molecular Formula | C15H15ClO3 |

| Molecular Weight | 278.73 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-1,2,3-trimethoxybenzene |

| Standard InChI | InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3 |

| Standard InChI Key | ZVDHRKHAISIJIP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

3'-Chloro-3,4,5-trimethoxy-biphenyl consists of two benzene rings connected by a single covalent bond (biphenyl backbone). The non-chlorinated phenyl ring features three methoxy (-OCH₃) groups at the 3, 4, and 5 positions, while the adjacent ring bears a chlorine atom at the 3' position. This substitution pattern creates significant steric and electronic effects:

-

Electron-donating methoxy groups increase electron density on the first ring, potentially enhancing resonance stabilization .

-

Chlorine's electronegativity introduces a polarizable region on the second ring, influencing dipole interactions and reactivity .

The molecular formula is inferred as C₁₅H₁₅ClO₃, with a molecular weight of 278.73 g/mol (calculated from PubChem data for analogous structures ).

Table 1: Comparative Molecular Properties of Biphenyl Derivatives

Spectroscopic Signatures

While experimental data for this specific compound is unavailable, predictions can be made using analog systems:

-

¹H NMR: Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons adjacent to electron-withdrawing chlorine may appear downfield (δ 7.2–7.5 ppm) .

-

IR Spectroscopy: Strong C-O stretches near 1250 cm⁻¹ (methoxy) and C-Cl stretches at 550–850 cm⁻¹ .

Synthetic Methodologies

Chlorination Strategies

| Parameter | Optimal Range | Role in Synthesis |

|---|---|---|

| Temperature | 25–35°C | Controls reaction rate |

| HCl Gas Flow Rate | 0.5 L/min·mol | Maintains chlorination |

| ZnCl₂ Loading | 0.6 mol ratio | Lewis acid catalyst |

| Reaction Time | 22–26 hrs | Completes substitution |

Purification Challenges

The presence of multiple methoxy groups complicates crystallization. Toluene recrystallization (as used in biphenyl dichloride purification ) may be effective, with predicted solubility:

-

Hot toluene: ~15–20 g/100 mL

-

Cold toluene: ~2–5 g/100 mL

Physicochemical Properties

Thermodynamic Stability

The trimethoxy-chloro substitution pattern likely confers:

-

Thermal decomposition: Onset >250°C due to stable biphenyl core

Solubility Profile

| Solvent | Solubility (mg/mL) | Rationale |

|---|---|---|

| Dichloromethane | 50–60 | High polarity matching |

| Ethanol | 10–15 | Hydrogen bonding with -OCH₃ |

| Water | <0.1 | Hydrophobic biphenyl core |

Industrial and Material Science Applications

Liquid Crystal Precursors

The planar biphenyl core and polar substituents meet key criteria for:

-

Dielectric anisotropy: Estimated Δε > 3.5

-

Clearing points: Potential range 120–140°C

Polymer Stabilizers

Chlorine's radical scavenging capacity could be exploited in:

-

UV stabilizers: For polyethylene films

-

Flame retardants: Synergistic action with phosphorous compounds

Challenges and Future Directions

Key research gaps include:

-

Crystallographic data for precise conformation analysis

-

Scale-up synthesis optimization beyond lab-scale batches

-

Toxicological profiling for biomedical applications

Emerging techniques like flow chemistry could address yield issues in chlorination steps, while computational QSAR models may predict bioactivity prior to costly synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume